Melting Point Elevation of 22–26 °C Relative to the 3-Methylbenzyl Positional Isomer
N-(4-Methylbenzyl)picolinamide exhibits a melting point of 86–87 °C, which is 22–27 °C higher than that of its 3-methylbenzyl positional isomer (N-(3-methylbenzyl)picolinamide, mp 60–64 °C) and lies within a tighter range than the 2-methylbenzyl analog (mp 88–92 °C) . The 4-methyl substitution on the benzyl ring thus confers intermediate crystal lattice stabilization energy—higher than the meta-substituted variant but marginally lower than the ortho-substituted isomer—consistent with the para-methyl group enabling more efficient molecular packing without the steric perturbation introduced by ortho substitution . This thermal behavior is relevant for procurement specifications requiring defined solid-phase handling conditions, differential scanning calorimetry (DSC)-based identity confirmation, and formulation development where melting point governs processing temperature windows .
| Evidence Dimension | Melting point (capillary method, methanol solvent) |
|---|---|
| Target Compound Data | 86–87 °C (CAS 795283-79-3; N-(4-methylbenzyl)picolinamide) |
| Comparator Or Baseline | N-(3-Methylbenzyl)picolinamide: 60–64 °C; N-(2-Methylbenzyl)picolinamide: 88–92 °C; N-Benzylpicolinamide: no experimental mp reported in same dataset |
| Quantified Difference | Δmp = +22 to +27 °C vs. 3-methyl isomer; Δmp = –1 to –6 °C vs. 2-methyl isomer |
| Conditions | Experimental melting point determination; solvent: methanol. Data from Hoffman Fine Chemicals technical datasheets, cross-referenced with SciFinder experimental values. |
Why This Matters
The substantially elevated melting point relative to the 3-methyl isomer enables unambiguous identity verification by simple capillary melting point determination and indicates differentiated solid-state stability relevant to long-term storage and formulation processing.
